4-(4-Bromobutoxy)benzenesulfonyl chloride
Description
Significance of Aryl Sulfonyl Chlorides as Versatile Synthetic Intermediates in Organic Chemistry
Aryl sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. They are highly valued in organic synthesis due to the reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, making it susceptible to attack by a wide range of nucleophiles. rsc.org This reactivity allows for the formation of sulfonamides (through reaction with amines), sulfonate esters (through reaction with alcohols), and sulfonic acids (through hydrolysis). wikipedia.org
These derivatives are not merely synthetic curiosities; they are foundational components in the creation of a vast array of functional molecules. The sulfonamide linkage, in particular, is a key structural motif in many pharmaceuticals. The versatility of aryl sulfonyl chlorides allows chemists to introduce the sulfonyl group into complex molecules, often imparting specific biological activities or altering physical properties such as solubility. nih.gov Their role as synthetic intermediates is crucial for building molecular complexity and accessing diverse chemical space in both academic and industrial research. nih.govchemicalbook.com
Overview of the Benzenesulfonyl Chloride Scaffold in Contemporary Chemical Research
The benzenesulfonyl chloride scaffold is the parent structure for a multitude of derivatives, including 4-(4-Bromobutoxy)benzenesulfonyl chloride. This fundamental framework, consisting of a benzene (B151609) ring attached to a sulfonyl chloride group, is a cornerstone in the development of new chemical entities. chemicalbook.com In medicinal chemistry, molecules incorporating the benzenesulfonyl moiety are investigated for a wide range of therapeutic applications. tcichemicals.com For instance, the scaffold is present in various enzyme inhibitors and receptor modulators.
The utility of the benzenesulfonyl chloride core extends to its use as a derivatizing agent. For example, it is famously used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines. google.com Furthermore, the benzene ring can be substituted at various positions (ortho, meta, para) with different functional groups, which systematically modifies the chemical and physical properties of the molecule. This tunability is a key reason for its prevalence in contemporary research, allowing for the fine-tuning of electronic and steric properties to achieve desired reactivity or biological interaction. tcichemicals.com
Structural Classification and Nomenclature of this compound within Complex Aryl Sulfonyl Chloride Derivatives
This compound is classified as a para-substituted benzenesulfonyl chloride derivative. The parent structure is benzenesulfonyl chloride. The prefix "4-" indicates that the substituent is located at the para position of the benzene ring, opposite to the sulfonyl chloride group.
The substituent itself is a "4-bromobutoxy" group. This name breaks down as follows:
Butoxy : A four-carbon alkyl chain attached via an oxygen atom (-O-(CH₂)₃CH₃).
4-Bromo : A bromine atom is attached to the fourth carbon of the butoxy chain.
Therefore, the complete, unambiguous IUPAC name for the compound is This compound .
Structurally, the molecule possesses two distinct reactive sites:
The highly electrophilic sulfonyl chloride group, which is the primary site for reactions with nucleophiles like amines and alcohols.
The terminal bromo group on the butoxy chain, which is susceptible to nucleophilic substitution reactions, allowing for further functionalization.
This dual functionality makes it a potentially useful bifunctional linker or crosslinker in the synthesis of more complex molecules, where each end of the molecule can be made to react selectively under different conditions.
Below is a table summarizing the key structural features and identifiers for the compound.
| Property | Value |
| IUPAC Name | This compound |
| Parent Scaffold | Benzenesulfonyl chloride |
| Substitution Pattern | Para (1,4-disubstituted) |
| Functional Group 1 | Sulfonyl chloride (-SO₂Cl) |
| Functional Group 2 | Bromoalkane (-Br) |
| Linker | Butoxy chain (-O-(CH₂)₄-) |
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrClO3S |
|---|---|
Molecular Weight |
327.62 g/mol |
IUPAC Name |
4-(4-bromobutoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12BrClO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2 |
InChI Key |
NZZAURFOWBEDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCBr)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 4 Bromobutoxy Benzenesulfonyl Chloride and Analogous Compounds
Strategies for the Introduction of the Sulfonyl Chloride Moiety
The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry, providing essential intermediates for sulfonamides and other sulfur-containing compounds. nih.govacs.org Several reliable methods have been established for the introduction of the sulfonyl chloride group onto an aromatic ring.
Direct Chlorosulfonation Reactions of Substituted Benzenes
Direct chlorosulfonation is a common method for synthesizing aryl sulfonyl chlorides. nih.gov This reaction is a type of electrophilic aromatic substitution where the electrophile is typically generated from chlorosulfonic acid (ClSO₃H). stackexchange.commsu.edu At higher temperatures, chlorosulfonic acid can generate SO₃, leading to sulfonation products. However, under controlled conditions, the active electrophile is believed to be SO₂Cl⁺. stackexchange.com
The reaction involves the attack of the aromatic ring on the electrophile to form a sigma complex, which then loses a proton to restore aromaticity and yield the aryl sulfonyl chloride. msu.edu For substrates like alkoxybenzenes, which are precursors to compounds such as 4-(4-bromobutoxy)benzenesulfonyl chloride, the reaction is typically regioselective, favoring substitution at the para position due to the ortho, para-directing nature of the alkoxy group. A mixture of chlorosulfonic acid and sulfuryl chloride (SO₂Cl₂) can also serve as a potent chlorosulfonating agent for activated systems like 1,4-dimethoxybenzene. google.com
Table 1: Examples of Direct Chlorosulfonation
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Benzene (B151609) | Chlorosulfonic acid (ClSO₃H) | Benzenesulfonyl chloride | orgsyn.org |
| 1,4-Dimethoxybenzene | ClSO₃H / SO₂Cl₂ | 2,5-Dimethoxybenzenesulfonyl chloride | google.com |
Diazo-Chlorosulfonation Approaches from Aromatic Amines
An alternative and highly regioselective method for preparing aryl sulfonyl chlorides is through the chlorosulfonylation of diazonium salts, a process often referred to as a modification of the Sandmeyer reaction. durham.ac.ukacs.org This approach begins with the diazotization of a primary aromatic amine using a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid. durham.ac.ukresearchgate.net
The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. acs.orgdurham.ac.uk The copper salt facilitates the conversion of the diazonium salt into an aryl radical, which then reacts with sulfur dioxide. Subsequent reaction with chlorine furnishes the final aryl sulfonyl chloride. durham.ac.uk This method is advantageous because it allows for precise placement of the sulfonyl chloride group based on the position of the amine on the starting material. durham.ac.uk
Modern variations of this reaction have been developed to avoid the use of gaseous SO₂. These methods employ SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or use thionyl chloride (SOCl₂) in aqueous media. researchgate.netnih.govorganic-chemistry.org These newer protocols often offer milder reaction conditions and operational simplicity. acs.org
Table 2: Diazo-Chlorosulfonation Methodologies
| Amine Precursor | Reagents | Key Features | Reference(s) |
|---|---|---|---|
| General Anilines | 1. NaNO₂, HCl/HOAc 2. SO₂, CuCl₂ | Classical Meerwein modification of the Sandmeyer reaction. | durham.ac.ukgoogle.com |
| (Hetero)Aromatic Amines | tert-Butyl nitrite, DABSO, CuCl₂, HCl | Uses a stable SO₂ surrogate, avoiding gaseous reagents. | nih.govorganic-chemistry.orgacs.org |
| Electron-deficient/neutral Anilines | 1. NaNO₂, aq. HCl 2. SOCl₂, CuCl | Performed in aqueous acidic conditions, avoiding acetic acid. | acs.orgresearchgate.net |
Alternative Conversion Methods from Arylsulfonic Acids or their Salts
Aryl sulfonyl chlorides can also be prepared from the corresponding arylsulfonic acids or their salts. This transformation involves the use of various chlorinating agents. The most common reagents for this conversion are phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orggoogle.com
The reaction of a sodium arylsulfonate salt with PCl₅, followed by heating, yields the desired sulfonyl chloride. orgsyn.org Alternatively, treating the sulfonic acid with thionyl chloride in the presence of a DMF catalyst is a widely used and effective method. google.com Other reagents, such as phosphoryl chloride (POCl₃) and bis(trichloromethyl) carbonate (triphosgene), have also been reported for this conversion under specific conditions. google.comlookchem.com
Table 3: Reagents for Converting Arylsulfonic Acids to Aryl Sulfonyl Chlorides
| Reagent | Conditions | Comments | Reference(s) |
|---|---|---|---|
| Phosphorus pentachloride (PCl₅) | Heating with sulfonic acid or its salt | A classical and effective method. | orgsyn.org |
| Thionyl chloride (SOCl₂) / DMF | Reaction with sulfonic acid | Common laboratory procedure; DMF acts as a catalyst. | google.com |
| Phosphoryl chloride (POCl₃) | Reaction with sulfonic acid salt in acetonitrile (B52724) | Requires heating. | google.com |
| 1,3,5-Trichloro-2,4,6-triazatriphosphorine (TAPC) | Solvent-free, room temperature | A mild and efficient modern reagent. | lookchem.com |
Synthesis of the 4-(4-Bromobutoxy)phenyl Precursor Substructure
The synthesis of the target molecule requires the initial preparation of a precursor containing the 4-(4-bromobutoxy)phenyl moiety. This is typically achieved through etherification or by modifying an existing alkyl chain.
Etherification Reactions Involving Phenolic Intermediates and Bromobutane Derivatives
The most direct route to forming the 4-(4-bromobutoxy)phenyl substructure is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the O-alkylation of a phenol (B47542) with a suitable alkylating agent. francis-press.com For the synthesis of this specific precursor, a p-substituted phenol (such as 4-hydroxybenzenesulfonamide (B74421) or ethyl p-hydroxybenzoate) is deprotonated with a base to form a phenoxide ion. primescholars.comkhanacademy.org
This nucleophilic phenoxide then reacts with an excess of a bifunctional alkylating agent, such as 1,4-dibromobutane (B41627), in an Sₙ2 reaction. francis-press.comprimescholars.com Using an excess of the dibromoalkane is crucial to minimize the formation of the diaryl diether byproduct. primescholars.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF, in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). masterorganicchemistry.com
Table 4: Williamson Ether Synthesis for Bromobutoxy Arenes
| Phenolic Substrate | Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| Phenol | 1,4-Dibromobutane | K₂CO₃ / Acetone | 1-Bromo-4-phenoxybutane | primescholars.com |
| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 1,4-Dibromobutane | Not specified | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | francis-press.com |
| Ethyl p-hydroxybenzoate | 1,4-Dibromobutane | Not specified | Ethyl 4-(4-bromobutoxy)benzoate | primescholars.com |
Selective Functional Group Interconversions on the Alkyl Chain
An alternative strategy to the direct use of 1,4-dibromobutane is to first install a butoxy chain with a different terminal functional group, which is later converted to a bromide. solubilityofthings.comnumberanalytics.com This approach can be useful if the desired starting materials are more readily available or if selectivity is a concern.
One common method is to start with a diol, such as 1,4-butanediol (B3395766). The phenol can be alkylated with a protected version of 4-bromobutanol, or a precursor like 4-chlorobutanol, followed by halogen exchange. A more direct approach involves the selective monobromination of a symmetric diol. For example, treating a diol with aqueous hydrobromic acid (HBr) can yield the corresponding bromoalkanol with high selectivity. researchgate.net
Alternatively, a terminal alcohol on the butoxy chain can be converted to a bromide. This functional group interconversion can be achieved by first converting the alcohol to a good leaving group, such as a tosylate (using TsCl), and then displacing it with a bromide ion (from LiBr or NaBr). researchgate.net The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is another effective method for directly converting a primary alcohol to a bromide. researchgate.net
Table 5: Methods for Functional Group Interconversion to Form Bromides
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Key Features | Reference(s) |
|---|---|---|---|---|
| Diol (e.g., 1,4-butanediol) | Aqueous HBr / Toluene | Bromoalkanol | Selective monobromination in a two-phase system. | researchgate.net |
| Alcohol | 1. TsCl, Et₃N 2. LiBr or NaBr | Alkyl Bromide | Two-step process via a tosylate intermediate. | researchgate.net |
| Alcohol | CBr₄, PPh₃ | Alkyl Bromide | Appel reaction for direct conversion. | researchgate.net |
Convergent and Linear Synthetic Pathways for this compound
The construction of this compound can be designed via either a linear or a convergent synthetic strategy. Each approach possesses distinct advantages regarding efficiency, yield, and purification of intermediates.
Linear Synthesis:
A linear synthesis involves the sequential modification of a single starting material through a series of consecutive reactions. For the target molecule, a plausible linear pathway would commence with a simple aromatic precursor, such as phenol or phenetole, and build the desired functionality step-by-step.
Pathway A: Etherification followed by Chlorosulfonation: This common linear route begins with the formation of the aryl ether, followed by the installation of the sulfonyl chloride group.
Step 1: Synthesis of 1-(4-Bromobutoxy)benzene. Phenol is reacted with 1,4-dibromobutane under basic conditions (e.g., in the presence of potassium carbonate in a polar aprotic solvent like acetone or DMF). This is a classic Williamson ether synthesis. An excess of 1,4-dibromobutane is used to minimize the formation of the bis-arylated byproduct.
Step 2: Chlorosulfonation. The resulting 1-(4-bromobutoxy)benzene is then subjected to chlorosulfonation. A common reagent for this transformation is chlorosulfonic acid (ClSO₃H), typically used in a chlorinated solvent like dichloromethane (B109758) at reduced temperatures (e.g., -5 to 0 °C) to control the exothermic reaction and prevent side reactions. chemicalbook.com The electrophilic substitution occurs predominantly at the para-position due to the ortho,para-directing nature of the alkoxy group.
Pathway B: Chlorosulfonation followed by Etherification: An alternative linear approach involves introducing the sulfonyl chloride group first.
Step 1: Synthesis of 4-Hydroxybenzenesulfonyl chloride. This intermediate can be prepared from phenol through chlorosulfonation, although protecting the hydroxyl group may be necessary to prevent undesired side reactions with chlorosulfonic acid.
Step 2: Etherification. The 4-hydroxybenzenesulfonyl chloride is then alkylated with 1,4-dibromobutane. This reaction must be performed under carefully controlled basic conditions to favor O-alkylation over reaction at the sulfonyl chloride moiety.
Convergent Synthesis:
A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. For a relatively simple molecule like this compound, the distinction between linear and convergent pathways can be subtle, but a convergent mindset focuses on preparing key building blocks separately.
| Strategy Type | Pathway Description | Advantages | Disadvantages |
| Linear | Phenol → 1-(4-Bromobutoxy)benzene → Target Compound | Straightforward, uses simple starting materials. | Overall yield can be low over multiple steps; purification required at each stage. |
| Convergent | (4-Hydroxybenzenesulfonyl chloride + 1,4-Dibromobutane) → Target Compound | Potentially higher overall yield; allows for parallel synthesis of fragments. | Requires synthesis or sourcing of more complex starting materials. |
Optimization of Reaction Parameters and Yields in the Synthesis of this compound
Optimizing reaction conditions is critical for maximizing yield, minimizing byproduct formation, and ensuring the scalability of the synthesis. The two key transformations, Williamson ether synthesis and chlorosulfonation, have several parameters that can be fine-tuned.
Optimization of Williamson Ether Synthesis:
The formation of the 4-bromobutoxy ether linkage is a crucial step. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time.
Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH). The choice of base can influence reaction rate and selectivity. For instance, K₂CO₃ is often preferred for its ease of handling and moderate reactivity, which can prevent side reactions.
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are typically used as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide.
Temperature: The reaction is often performed at elevated temperatures (e.g., refluxing acetone) to increase the reaction rate. However, excessively high temperatures can promote elimination side reactions with the alkyl halide.
Stoichiometry: Using a molar excess of the dihaloalkane (1,4-dibromobutane) is a critical strategy to favor the formation of the desired mono-alkylated product and reduce the formation of the symmetrical diether byproduct, 1,4-bis(phenoxy)butane.
Table 1: Optimization Parameters for Williamson Ether Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
|---|---|---|---|---|
| Base | K₂CO₃ | NaH | KOH | NaH may provide faster reaction but requires anhydrous conditions; K₂CO₃ is often optimal for yield and practicality. |
| Solvent | Acetone | DMF | Acetonitrile | DMF can accelerate the reaction due to its high polarity but is more difficult to remove. |
| Temperature | 50 °C | 80 °C | 100 °C | Higher temperatures increase rate but may also increase byproduct formation. Optimal temperature balances rate and selectivity. |
| Reactant Ratio (Phenol:Dibromobutane) | 1:1.5 | 1:3 | 1:5 | Increasing excess of dibromobutane significantly reduces symmetrical diether byproduct, increasing yield of the desired monoether. |
Optimization of Chlorosulfonation:
The electrophilic substitution of the aryl ether with chlorosulfonic acid is a highly exothermic and sensitive reaction that requires careful control.
Reagent Stoichiometry: The molar ratio of the aryl ether to chlorosulfonic acid is crucial. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of sulfone byproducts. Typically, a slight excess (e.g., 1.5 to 3 equivalents) of chlorosulfonic acid is used.
Temperature Control: This reaction is highly exothermic. The addition of chlorosulfonic acid must be performed at low temperatures (typically -5 to 5 °C) to prevent thermal degradation and the formation of undesired byproducts. chemicalbook.com After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion.
Solvent: The reaction is often carried out in an inert, non-polar solvent such as dichloromethane (DCM) or chloroform. This helps to control the reaction temperature and facilitate product isolation. In some cases, the reaction can be run neat, using an excess of the starting aryl ether as the solvent.
Work-up Procedure: The reaction is typically quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble aryl sulfonyl chloride product. orgsyn.org
Table 2: Optimization Parameters for Chlorosulfonation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
|---|---|---|---|---|
| Temperature | -10 °C | 0 °C | 25 °C | Low temperature is critical to minimize byproduct formation and control the exothermic reaction. |
| Equivalents of ClSO₃H | 1.5 eq. | 2.5 eq. | 4.0 eq. | Optimal equivalents maximize yield without excessive formation of sulfone byproducts. |
| Reaction Time | 1 hour | 3 hours | 6 hours | Sufficient time is needed for complete conversion, which can be monitored by techniques like TLC or NMR. |
| Quenching Method | Ice water | Cold brine | Slow addition of water | Pouring onto ice is standard for effectively dissipating heat and precipitating the product. |
Advanced Purification Techniques for Aryl Sulfonyl Chlorides in Laboratory Scale
The purification of aryl sulfonyl chlorides like this compound is essential to remove unreacted starting materials, inorganic acids, and organic byproducts such as the corresponding sulfonic acid or sulfone. Given the reactivity of the sulfonyl chloride group, particularly its sensitivity to hydrolysis, purification methods must be chosen carefully.
Aqueous Washing: After quenching the reaction in ice water, the crude product is often dissolved in an immiscible organic solvent (e.g., dichloromethane or diethyl ether). This organic solution is then washed sequentially with cold water to remove residual mineral acids and with a cold, dilute sodium bicarbonate solution to neutralize any remaining acidic impurities. A final wash with brine is used to remove excess water before drying.
Recrystallization: This is one of the most effective methods for obtaining high-purity crystalline aryl sulfonyl chlorides. The choice of solvent is critical. A suitable solvent system will dissolve the sulfonyl chloride at an elevated temperature but allow it to crystallize upon cooling, while impurities remain in the solution. Common solvents for recrystallizing aryl sulfonyl chlorides include mixtures of hexanes and ethyl acetate (B1210297), or chloroform.
Flash Chromatography: For non-crystalline products or for separating mixtures with very similar solubility profiles, flash column chromatography using silica (B1680970) gel is a powerful technique. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically employed. This method allows for the separation of the desired sulfonyl chloride from less polar starting materials and more polar byproducts like sulfonic acids. Care must be taken as the silica gel is slightly acidic and can cause decomposition of sensitive compounds if exposure is prolonged.
Distillation under Reduced Pressure: While less common for solid sulfonyl chlorides, short-path distillation under high vacuum can be used for liquid analogs or to remove volatile impurities from a solid product. However, this method requires thermal stability, and many complex sulfonyl chlorides may decompose at the required temperatures.
Chemical Reactivity and Mechanistic Investigations of 4 4 Bromobutoxy Benzenesulfonyl Chloride
Electrophilic Characteristics of the Sulfonyl Chloride Functional Group
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 4-(4-bromobutoxy)benzenesulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. fiveable.mepearson.com This polarization makes the sulfur atom susceptible to attack by various nucleophiles. pearson.commolport.com The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions at the sulfur center. fiveable.me
Nucleophilic Acyl Substitution Mechanisms at Sulfur (e.g., with Amines and Alcohols)
The reaction of this compound with nucleophiles such as amines and alcohols proceeds through a nucleophilic acyl substitution mechanism.
With Amines (Sulfonamide Formation): Primary and secondary amines react readily with the sulfonyl chloride to form sulfonamides. molport.comsigmaaldrich.cn The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. molport.com The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the departure of the chloride ion.
With Alcohols (Sulfonate Ester Formation): Alcohols react with the sulfonyl chloride, usually in the presence of a base like pyridine, to yield sulfonate esters. molport.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center and displacing the chloride. youtube.com This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. youtube.com
Formation Kinetics and Thermodynamics of Sulfonamides and Sulfonate Esters
The formation of sulfonamides and sulfonate esters from sulfonyl chlorides is generally a thermodynamically favorable process.
Sulfonamides: The reaction to form sulfonamides is typically rapid. The kinetics of sulfonamide formation are influenced by factors such as the nucleophilicity of the amine, steric hindrance, and solvent polarity. While specific kinetic data for this compound is not readily available in the provided search results, the general principles of these reactions are well-established. nih.gov
Sulfonate Esters: The formation of sulfonate esters is also a well-studied reaction. enovatia.comresearchgate.net The reaction is often highly exothermic. researchgate.net The rate of formation depends on the concentration of the alcohol and the sulfonyl chloride, as well as the reaction conditions such as temperature and the presence of a catalyst. enovatia.comresearchgate.net Extreme conditions, such as high concentrations of both sulfonic acid and alcohol with minimal water, are often required to promote the formation of sulfonate esters. enovatia.comresearchgate.net
Table 1: General Reactivity of the Sulfonyl Chloride Group
| Nucleophile | Product | General Reaction Conditions |
| Primary/Secondary Amine | Sulfonamide | Inert solvent, base (e.g., pyridine) |
| Alcohol | Sulfonate Ester | Inert solvent, base (e.g., pyridine) |
| Water | Sulfonic Acid | Hydrolysis |
Reactivity Profile of the Terminal Butoxy Bromide Moiety
The terminal bromo group on the butoxy chain provides a second reactive site within the this compound molecule. This alkyl bromide moiety primarily undergoes nucleophilic substitution reactions.
Nucleophilic Substitution Reactions (S\N2) at the Alkyl Bromide Site
The primary alkyl bromide in the butoxy chain is susceptible to nucleophilic attack via an S\N2 (bimolecular nucleophilic substitution) mechanism. chadsprep.comyoutube.com In this concerted, one-step process, a nucleophile attacks the carbon atom bonded to the bromine, simultaneously displacing the bromide ion. youtube.comwikipedia.orgmasterorganicchemistry.com This reaction results in the inversion of stereochemistry if the carbon atom is chiral. chadsprep.comwikipedia.orgmasterorganicchemistry.com
The rate of the S\N2 reaction is dependent on several factors:
Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. chadsprep.comyoutube.com
Steric Hindrance: The reaction is sensitive to steric bulk around the electrophilic carbon. Primary alkyl halides, like the one in this compound, are the most reactive towards S\N2 reactions. masterorganicchemistry.commsu.edu
Leaving Group Ability: Bromide is a good leaving group, facilitating the reaction. chadsprep.com
Solvent: Polar aprotic solvents are typically favored for S\N2 reactions. libretexts.org
Table 2: Factors Affecting S\N2 Reactions at the Alkyl Bromide Site
| Factor | Influence on Reaction Rate |
| Nucleophile Strength | Stronger nucleophiles increase the rate. |
| Substrate Structure | Less steric hindrance (Primary > Secondary) increases the rate. |
| Leaving Group | Better leaving groups (weaker bases) increase the rate. |
| Solvent | Polar aprotic solvents generally favor S\N2 reactions. |
Potential for Intramolecular Cyclization Pathways
The presence of both a nucleophilic site (potentially formed from the sulfonyl chloride group or an external nucleophile reacting at that site) and an electrophilic site (the alkyl bromide) within the same molecule raises the possibility of intramolecular cyclization. For instance, if the sulfonyl chloride were to react with a nucleophile containing a hydroxyl or amino group, the resulting intermediate could potentially undergo an intramolecular S\N2 reaction, where the newly introduced nucleophilic center attacks the carbon bearing the bromine, leading to the formation of a cyclic ether or amine. The feasibility of such cyclizations depends on the chain length, which in this case is a four-carbon butoxy chain, often favoring the formation of five- or six-membered rings. researchgate.netresearchgate.netyoutube.com
Radical-Mediated Transformations Involving the Bromine Atom
Alkyl bromides can undergo radical-mediated transformations. libretexts.orgorganic-chemistry.org These reactions typically involve the homolytic cleavage of the carbon-bromine bond to generate an alkyl radical. This can be initiated by radical initiators (like AIBN) or through photoredox catalysis. libretexts.orgacs.org The resulting alkyl radical can then participate in various reactions, such as reduction (dehalogenation) or carbon-carbon bond formation. libretexts.orgacs.org For example, in the presence of a radical initiator and a hydrogen atom donor like tributyltin hydride, the bromine atom can be replaced by a hydrogen atom. libretexts.org
Chemoselectivity and Regioselectivity in Bifunctional Reactions of this compound
The molecule this compound possesses two distinct electrophilic sites: the sulfur atom of the sulfonyl chloride group and the carbon atom attached to the bromine in the butoxy chain. This bifunctional nature raises important questions of chemoselectivity and regioselectivity when it is subjected to reactions with nucleophiles. The outcome of such reactions is contingent on the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the two electrophilic centers.
The sulfonyl chloride group is a hard electrophile, characterized by a high positive charge density on the sulfur atom. It reacts readily with hard nucleophiles, such as primary and secondary amines, alcohols, and water. These reactions typically proceed via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion and the formation of sulfonamides, sulfonate esters, or sulfonic acids, respectively.
On the other hand, the primary alkyl bromide in the 4-bromobutoxy side chain is a softer electrophile. It is susceptible to nucleophilic attack by soft nucleophiles, often in SN2-type reactions. The reactivity of the C-Br bond is generally lower than that of the S-Cl bond towards many common nucleophiles.
Factors Governing Chemoselectivity:
Nature of the Nucleophile: Hard nucleophiles will preferentially attack the sulfonyl chloride group. For instance, in a reaction with an amine, the formation of a sulfonamide is expected to be the major pathway. Soft nucleophiles, particularly those that are less sterically hindered, might show a preference for attacking the alkyl bromide.
Reaction Conditions: Temperature and solvent can influence the chemoselectivity. For reactions involving the alkyl bromide, elevated temperatures are often required to achieve a reasonable reaction rate. The choice of solvent can also play a crucial role in stabilizing the transition states of the competing reaction pathways.
Regioselectivity:
In the context of this compound, regioselectivity primarily pertains to which of the two electrophilic sites is attacked. As discussed above, this is largely determined by the principle of hard and soft acids and bases (HSAB).
The following table summarizes the expected major products based on the nature of the nucleophile:
| Nucleophile | Type | Expected Major Product |
| Ammonia (NH₃) | Hard | 4-(4-Bromobutoxy)benzenesulfonamide |
| Ethanol (CH₃CH₂OH) | Hard | Ethyl 4-(4-bromobutoxy)benzenesulfonate |
| Water (H₂O) | Hard | 4-(4-Bromobutoxy)benzenesulfonic acid |
| Thiolate (RS⁻) | Soft | S-Alkyl-4-(4-thiabutoxy)benzenesulfonyl chloride |
| Cyanide (CN⁻) | Soft | 4-(4-Cyanobutoxy)benzenesulfonyl chloride |
It is important to note that in some cases, with ambident nucleophiles or under specific reaction conditions, a mixture of products resulting from attack at both sites may be observed. Furthermore, subsequent intramolecular reactions could be possible if the initial nucleophilic attack introduces a functional group capable of reacting with the remaining electrophilic center.
Studies on the Kinetics and Thermodynamics of Reactions Involving this compound
The rate of reaction is influenced by the electronic properties of the substituents on the benzene (B151609) ring. Electron-withdrawing groups generally accelerate the rate of nucleophilic attack by increasing the electrophilicity of the sulfur atom, while electron-donating groups have the opposite effect. The 4-bromobutoxy group is considered to be an electron-donating group through its resonance effect, which would be expected to decrease the rate of nucleophilic substitution at the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
The kinetics of the hydrolysis of various 4-substituted benzenesulfonyl chlorides have been determined, and the data can be used to estimate the reactivity of the title compound. cdnsciencepub.comrsc.org
Table of Kinetic Data for the Hydrolysis of 4-X-benzenesulfonyl chlorides in water:
| Substituent (X) | k (s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| OCH₃ | 1.2 x 10⁻⁴ | 16.9 | -18 |
| CH₃ | 2.5 x 10⁻⁴ | 16.4 | -18 |
| H | 4.4 x 10⁻⁴ | 15.9 | -19 |
| Br | 7.9 x 10⁻⁴ | 15.4 | -19 |
| NO₂ | 3.7 x 10⁻³ | 14.2 | -19 |
Based on these data, the 4-bromobutoxy group, being similar in its electron-donating nature to the methoxy (B1213986) group, would be expected to result in a hydrolysis rate constant in the order of 10⁻⁴ s⁻¹ at 25°C.
The bond dissociation enthalpy of the S-Cl bond in benzenesulfonyl chlorides has been measured to be approximately 295 kJ/mol. researchgate.net This relatively high value suggests that homolytic cleavage of this bond is not a facile process under normal reaction conditions and that heterolytic cleavage through nucleophilic attack is the more common reaction pathway.
Derivatization and Structural Modification Studies of 4 4 Bromobutoxy Benzenesulfonyl Chloride Analogs
Systematic Modification of the Bromobutoxy Side Chain (e.g., varying chain length, altering halogen)
Systematic modifications of the bromobutoxy side chain of 4-(4-bromobutoxy)benzenesulfonyl chloride analogs are a key strategy to modulate their physicochemical properties and biological activity. These modifications primarily involve varying the length of the alkyl chain and altering the nature of the halogen atom.
Varying Chain Length:
The length of the alkoxy chain plays a crucial role in determining the lipophilicity and conformational flexibility of the molecule. By synthesizing a homologous series of 4-(ω-bromoalkoxy)benzenesulfonyl chlorides, researchers can investigate the impact of chain length on target binding and pharmacokinetic profiles. For instance, the synthesis of analogs with shorter (e.g., bromoethoxy, bromopropoxy) or longer (e.g., bromopentyloxy, bromohexyloxy) chains allows for a fine-tuning of the molecule's properties. The general synthesis of such analogs can be achieved by reacting 4-hydroxybenzenesulfonyl chloride with the corresponding α,ω-dibromoalkane under basic conditions.
Altering the Halogen:
A representative summary of potential modifications to the bromobutoxy side chain is presented in the table below.
| Modification | Example Analog | Synthetic Approach | Potential Impact |
| Chain Length Variation | |||
| Shortening | 4-(2-Bromoethoxy)benzenesulfonyl chloride | Reaction of 4-hydroxybenzenesulfonyl chloride with 1,2-dibromoethane | Altered lipophilicity and flexibility |
| Lengthening | 4-(6-Bromohexyloxy)benzenesulfonyl chloride | Reaction of 4-hydroxybenzenesulfonyl chloride with 1,6-dibromohexane | Increased lipophilicity and potential for enhanced binding |
| Halogen Alteration | |||
| Chlorine | 4-(4-Chlorobutoxy)benzenesulfonyl chloride | Halogen exchange reaction on the corresponding alcohol followed by sulfonyl chloride formation | Modified reactivity and metabolic stability |
| Iodine | 4-(4-Iodobutoxy)benzenesulfonyl chloride | Finkelstein reaction on this compound | Increased reactivity in nucleophilic substitutions |
| Fluorine | 4-(4-Fluorobutoxy)benzenesulfonyl chloride | Nucleophilic fluorination of a suitable precursor | Enhanced metabolic stability |
Investigation of Substituent Effects on the Benzenesulfonyl Chloride Core
The reactivity of the benzenesulfonyl chloride core is highly dependent on the electronic nature of the substituents on the aromatic ring. The 4-(4-bromobutoxy) group is an electron-donating group, which influences the electrophilicity of the sulfonyl chloride moiety. The introduction of additional substituents on the benzene (B151609) ring allows for a systematic investigation of these electronic effects, often quantified using Hammett and Brønsted correlations. rsc.org
Kinetic studies on the hydrolysis and nucleophilic substitution reactions of substituted arenesulfonyl chlorides have shown that electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) generally increase the rate of reaction by making the sulfur atom more electrophilic. mdpi.comdntb.gov.ua Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the reaction rate. mdpi.comdntb.gov.ua
For analogs of this compound, introducing substituents at the 2- or 3-positions would allow for a detailed study of these effects. For example, the synthesis of 4-(4-bromobutoxy)-3-nitrobenzenesulfonyl chloride would be expected to result in a more reactive sulfonyl chloride compared to the parent compound.
The table below summarizes the expected effects of different substituents on the reactivity of the benzenesulfonyl chloride core.
| Substituent Position | Substituent | Electronic Effect | Expected Impact on Reactivity |
| 2- or 6- (ortho) | -CH₃ | Electron-donating (inductive) | Decreased reactivity |
| -NO₂ | Electron-withdrawing (resonance and inductive) | Increased reactivity | |
| 3- or 5- (meta) | -Cl | Electron-withdrawing (inductive) | Increased reactivity |
| -OCH₃ | Electron-withdrawing (inductive), Electron-donating (resonance) | Context-dependent |
Synthesis of Novel Conjugates and Hybrid Molecules Incorporating the 4-(4-Bromobutoxy)benzene Unit (e.g., quinolinone derivatives)
The this compound scaffold is a valuable building block for the synthesis of novel conjugates and hybrid molecules. mdpi.comnih.govmdpi.comnih.gov The sulfonyl chloride group can react with a wide range of nucleophiles, such as amines and phenols, to form stable sulfonamide and sulfonate ester linkages, respectively. The bromoalkoxy side chain provides a handle for further functionalization, allowing for the attachment of other pharmacophores or molecular probes.
A significant area of interest is the synthesis of quinolinone derivatives. researchgate.netmdpi.comnih.govresearchgate.netnih.gov Quinolinone-sulfonamide hybrids have been explored for various therapeutic applications. The general synthetic strategy involves the reaction of this compound with an amino-substituted quinolinone. The resulting sulfonamide can then be further modified at the butoxy chain. For instance, the terminal bromide can be displaced by a nucleophile to introduce another functional group, leading to the creation of dual-action hybrid molecules.
The following table provides examples of potential conjugates and hybrid molecules derived from this compound.
| Conjugate/Hybrid Type | Example Structure | Synthetic Rationale |
| Quinolinone-Sulfonamide Conjugate | A molecule where a quinolinone moiety is linked via a sulfonamide bond to the 4-(4-bromobutoxy)benzene core. | Coupling of an aminoquinolinone with this compound. |
| Dual-Functionalized Hybrid | A quinolinone-sulfonamide conjugate where the terminal bromine is replaced by another pharmacophore (e.g., a piperazine (B1678402) derivative). | Sequential reaction of this compound with an aminoquinolinone, followed by nucleophilic substitution of the bromide. |
| Fluorescently Labeled Probe | A sulfonamide derivative where the terminal bromine is substituted with a fluorescent dye. | Reaction with an amino-functionalized fluorophore. |
Stereochemical Aspects and Chiral Synthesis with this compound Derivatives
While this compound itself is achiral, its derivatives can possess stereocenters, leading to the formation of enantiomers or diastereomers. The investigation of stereochemical aspects is crucial as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.
Chiral Derivatization:
This compound can be used as a derivatizing agent for the chiral resolution of racemic amines and alcohols. Reaction with a chiral amine or alcohol will produce a mixture of diastereomeric sulfonamides or sulfonate esters, which can often be separated by chromatography.
Asymmetric Synthesis:
The incorporation of the 4-(4-bromobutoxy)benzenesulfonyl moiety into a molecule can influence the stereochemical outcome of subsequent reactions. mdpi.comnih.govscispace.com For example, the bulky sulfonamide group can act as a chiral auxiliary, directing the approach of a reagent to a prochiral center and leading to the preferential formation of one enantiomer.
Furthermore, chiral centers can be introduced into the butoxy side chain itself. For instance, starting with a chiral 1,4-butanediol (B3395766) derivative, a chiral analog of this compound could be synthesized. This chiral building block could then be used in the synthesis of enantiomerically pure target molecules.
The table below outlines key stereochemical considerations and approaches.
| Stereochemical Aspect | Approach | Description |
| Chiral Resolution | Derivatization with chiral amines/alcohols | Formation of diastereomers that can be separated by chromatography. |
| Asymmetric Induction | Use of the sulfonamide as a chiral auxiliary | The sulfonamide group directs the stereochemical course of a reaction at a nearby prochiral center. |
| Chiral Building Blocks | Synthesis from chiral precursors | Use of enantiomerically pure starting materials to synthesize chiral derivatives. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 4 Bromobutoxy Benzenesulfonyl Chloride and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(4-Bromobutoxy)benzenesulfonyl chloride. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.
In the ¹H NMR spectrum, the aromatic protons of the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing sulfonyl chloride group are expected to resonate at a lower field compared to the protons ortho to the electron-donating butoxy group. The methylene protons of the butoxy chain will exhibit characteristic multiplets, with their chemical shifts influenced by the neighboring oxygen and bromine atoms. Specifically, the protons alpha to the oxygen (O-CH₂) will be deshielded, as will the protons alpha to the bromine (CH₂-Br).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring will appear in the aromatic region, with their chemical shifts influenced by the substituents. The carbons of the butoxy chain will be observed in the aliphatic region, with the carbon atoms directly attached to the electronegative oxygen and bromine atoms appearing at a lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CH (ortho to SO₂Cl) | 7.8 - 8.0 (d) | 128 - 130 |
| Aromatic CH (ortho to O) | 6.9 - 7.1 (d) | 114 - 116 |
| Aromatic C (ipso to SO₂Cl) | - | 140 - 145 |
| Aromatic C (ipso to O) | - | 162 - 165 |
| O-CH₂ | 4.0 - 4.2 (t) | 67 - 70 |
| O-CH₂-CH₂ | 1.8 - 2.0 (m) | 28 - 30 |
| Br-CH₂-CH₂ | 1.9 - 2.1 (m) | 30 - 32 |
| Br-CH₂ | 3.4 - 3.6 (t) | 32 - 35 |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. The high-resolution capability of the mass analyzer allows for mass measurements with high accuracy, typically to within a few parts per million (ppm), which helps to distinguish the target compound from other species with the same nominal mass. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature that further aids in the confirmation of the molecular formula.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands. The sulfonyl chloride (-SO₂Cl) group will exhibit strong asymmetric and symmetric stretching vibrations, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage will be observed around 1250 cm⁻¹, and the C-Br stretching of the alkyl bromide will be present in the lower frequency region of 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the sulfonyl group and the breathing modes of the aromatic ring are often strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| -SO₂Cl | Asymmetric Stretch | 1370 - 1390 |
| -SO₂Cl | Symmetric Stretch | 1170 - 1190 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Ether) | Stretch | 1240 - 1260 |
| C-Br (Alkyl) | Stretch | 500 - 600 |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the packing of the molecules in the solid state. To date, the crystal structure of this compound has not been reported in the publicly available crystallographic databases.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of benzenesulfonyl chlorides and related compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is typically employed. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound is a strong chromophore. The retention time and peak purity can be used to determine the identity and purity of the compound.
Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would be suitable for separation. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time information and mass spectral data, allowing for confident identification and quantification of the compound and any impurities.
Computational and Theoretical Investigations of 4 4 Bromobutoxy Benzenesulfonyl Chloride
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis (e.g., DFT studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. DFT methods balance computational cost and accuracy, making them a standard tool for studying molecules of this size.
For 4-(4-Bromobutoxy)benzenesulfonyl chloride, a DFT study, typically using a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. The calculations would yield key structural parameters. The geometry around the sulfur atom in the sulfonyl chloride group is expected to be approximately tetrahedral. The benzenesulfonyl moiety provides a rigid core, while the 4-bromobutoxy chain introduces conformational flexibility.
The electronic structure analysis reveals how electrons are distributed across the molecule. The highly electronegative oxygen and chlorine atoms attached to the sulfur atom create a significant electron deficiency on the sulfur, making it a strong electrophilic center. The natural bond orbital (NBO) analysis can be used to study charge distribution and hyperconjugative interactions within the molecule.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of analogous compounds.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S=O | ~1.43 Å |
| Bond Length | S-Cl | ~2.07 Å |
| Bond Length | S-C (aromatic) | ~1.77 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-Br | ~1.94 Å |
| Bond Angle | O=S=O | ~122° |
| Bond Angle | O=S-Cl | ~108° |
| Bond Angle | O=S-C | ~108° |
| Bond Angle | Cl-S-C | ~100° |
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can map out the energy landscape of a chemical reaction, identifying the most probable pathways and the structures of transient intermediates and transition states. The sulfonyl chloride group is a key reactive site, particularly for nucleophilic substitution reactions where the chloride is displaced.
For instance, the hydrolysis or aminolysis of this compound can be modeled. Calculations would identify the transition state for the nucleophilic attack on the electrophilic sulfur atom. The energy barrier (activation energy) for this process can be calculated, providing a quantitative measure of the reaction rate. Isotope effect studies, such as measuring the kinetic solvent isotope effect for solvolysis, can also be computationally modeled to elucidate the degree of nucleophilic interaction at the transition state. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
Theoretical vibrational frequency calculations, based on DFT, can predict the positions and intensities of IR and Raman bands. researchgate.net These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound.
Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts help in the assignment of complex experimental spectra and can confirm the connectivity and chemical environment of each atom in the molecule.
Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on computational methods.)
| Spectrum | Parameter | Predicted Region/Value | Functional Group |
| IR | Vibrational Frequency (ν) | ~1380 cm⁻¹ | SO₂ (asymmetric stretch) |
| IR | Vibrational Frequency (ν) | ~1180 cm⁻¹ | SO₂ (symmetric stretch) |
| IR | Vibrational Frequency (ν) | ~1260 cm⁻¹ | C-O (ether stretch) |
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm | C-S (aromatic) |
| ¹³C NMR | Chemical Shift (δ) | ~130 ppm | C-Cl (aromatic) |
| ¹H NMR | Chemical Shift (δ) | ~7.9 ppm | Aromatic Protons (ortho to SO₂Cl) |
Analysis of Reactivity Descriptors and Frontier Molecular Orbitals
The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial indicators of chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the butoxy group, which are the most electron-rich regions. The LUMO, conversely, would be centered on the sulfonyl chloride group, specifically on the antibonding orbitals associated with the S-Cl and S=O bonds. researchgate.net This distribution makes the sulfur atom highly susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. Other reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and Fukui functions, can be calculated to predict the most reactive sites for electrophilic and nucleophilic attacks. scispace.com
Table 3: Calculated Electronic Properties for this compound (Note: Values are illustrative and based on analogous compounds.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 4.5 D | Indicates overall molecular polarity |
Molecular Dynamics Simulations to Understand Conformation and Solvent Interactions
While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent, over time. mdpi.com
MD simulations for this compound would be used to explore its conformational landscape. The flexible bromobutoxy chain can adopt various conformations, and MD simulations can determine the relative populations of these conformers at a given temperature. koreascience.kr
Furthermore, these simulations provide detailed insights into how the molecule interacts with solvent molecules. researchgate.net For example, in a polar solvent like water or ethanol, MD can model the formation of hydrogen bonds and other non-covalent interactions, which can significantly influence the molecule's reactivity and solubility. This is particularly relevant for understanding solvolysis reactions, where the solvent acts as the nucleophile. researchgate.net
Future Research Directions and Emerging Trends in the Study of 4 4 Bromobutoxy Benzenesulfonyl Chloride
Exploration of Catalytic Applications for its Synthesis and Functionalization
Future investigations into 4-(4-bromobutoxy)benzenesulfonyl chloride are likely to focus on developing novel catalytic methods for both its synthesis and subsequent chemical transformations. Traditional synthesis often involves stoichiometric chlorinating agents, which can be hazardous and produce significant waste.
Catalytic Synthesis: Emerging research highlights the potential of photocatalysis for the synthesis of sulfonyl chlorides. acs.org A promising future direction would be the development of a heterogeneous photocatalytic route to this compound. acs.org This could involve using transition metal-free materials, such as potassium poly(heptazine imide), which can mediate the reaction under mild conditions using visible light. acs.org Such methods offer a more sustainable alternative to classical approaches like the Meerwein chlorosulfonylation, which often relies on copper salt catalysts. acs.org
Catalytic Functionalization: The two reactive sites of the molecule offer a platform for selective catalytic functionalization. Future work could explore:
Cross-Coupling Reactions: Catalytic systems, particularly those based on palladium or nickel, could be developed to selectively activate the C-Br bond for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the sulfonyl chloride group intact for subsequent reactions.
Directed C-H Functionalization: Catalysts could be designed to direct the functionalization of the aromatic ring, adding another layer of complexity and allowing for the synthesis of polysubstituted derivatives.
The table below summarizes potential catalytic strategies for exploration.
| Strategy | Target Moiety | Potential Catalysts | Reaction Type | Anticipated Benefits |
| Synthesis | Benzenesulfonyl chloride | Heterogeneous Photocatalysts (e.g., Carbon Nitrides) | Chlorosulfonylation | Mild conditions, reduced metal waste, sustainability acs.org |
| Functionalization | 4-Bromobutoxy group | Palladium, Nickel complexes | Cross-Coupling | Selective C-C or C-N bond formation |
| Functionalization | Benzenesulfonyl group | Lewis acids, Organocatalysts | Sulfonylation | Enhanced reactivity and selectivity |
Integration into Green Chemistry Protocols and Sustainable Synthesis Routes
A significant trend in modern chemistry is the adoption of green and sustainable practices. Future research on this compound will undoubtedly align with these principles, focusing on minimizing environmental impact.
Key areas for development include:
Use of Greener Reagents: Research is expected to move away from hazardous reagents like chlorine gas and towards safer, solid, and easier-to-handle alternatives. rsc.org Methods employing N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) for the oxidative chlorination of the corresponding thiol or disulfide precursor could be adapted. researchgate.netorganic-chemistry.org A particularly attractive route involves the use of Oxone-KX in water, which represents a simple, rapid, and environmentally benign method for producing sulfonyl chlorides. rsc.org
Atom Economy and Waste Reduction: Sustainable protocols aim to maximize the incorporation of starting materials into the final product. wjpmr.com One approach involves the in-situ generation of the sulfonyl chloride from S-alkylisothiourea salts, followed by reaction with an amine, all in one pot. researchgate.net Furthermore, byproducts from these greener methods, such as the succinimide (B58015) generated from NCS, can be recycled back into the starting reagent, creating a more circular and sustainable process. researchgate.netorganic-chemistry.org
Alternative Solvents: The development of synthetic routes that utilize environmentally friendly solvents, such as water or bio-derived solvents, is a critical goal. rsc.orgrsc.org
Development of Novel Multicomponent Reactions Utilizing its Bifunctionality
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient tools for building molecular complexity. nih.govbeilstein-journals.org The dual reactivity of this compound makes it an ideal candidate for the design of novel MCRs. nih.gov
Future research could focus on designing MCRs where the two functional groups participate in a sequential or concerted manner.
Ugi-Type Reactions with Intramolecular Cyclization: The sulfonyl chloride can act as the acidic component in an Ugi or Passerini isocyanide-based MCR. mdpi.comfrontiersin.org The resulting intermediate, still containing the bromoalkoxy chain, could then undergo a subsequent intramolecular cyclization via nucleophilic substitution, leading to the rapid assembly of novel heterocyclic scaffolds. This Ugi-deprotection/cyclization (UDC) strategy is a powerful tool for creating diverse molecular architectures. beilstein-journals.org
Sequential MCRs: The compound could be used in consecutive MCRs. bohrium.com For example, the sulfonyl chloride moiety could participate in a Groebke–Blackburn–Bienaymé (GBB) reaction to form an imidazopyridine, followed by a second reaction involving the alkyl bromide to append another molecular fragment. bohrium.combeilstein-journals.org
The bifunctionality allows for the creation of complex molecules in a highly atom-economical and step-efficient manner, which is a significant advantage over traditional linear synthetic routes. nih.gov
Investigation of its Potential in Supramolecular Chemistry and Non-Covalent Interactions
The structural features of this compound make it an intriguing building block for supramolecular chemistry and crystal engineering. The molecule possesses several sites capable of engaging in specific non-covalent interactions (NCIs), which are crucial for the design of functional materials. rsc.org
Future studies could investigate:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (e.g., nitrogen or oxygen atoms) to direct the assembly of molecules in the solid state. nih.gov
π-Interactions: The benzene (B151609) ring can participate in π-π stacking or other π-interactions, contributing to the stability and structure of molecular assemblies. rsc.org
Hydrogen Bonding: While the molecule itself is not a hydrogen bond donor, the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, allowing for the formation of co-crystals with suitable donor molecules.
Self-Assembly: The interplay of these various NCIs could be harnessed to create one-dimensional supramolecular polymers or more complex, well-defined nanostructures. rsc.org The length and flexibility of the butoxy spacer can also be tuned to influence the geometry and properties of the resulting assemblies.
By systematically studying these interactions, researchers could design novel materials with tailored properties, such as liquid crystals, porous solids, or stimuli-responsive systems.
Application in Flow Chemistry Systems for Enhanced Reaction Efficiency and Scalability
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.govjst.org.in The synthesis and functionalization of this compound are well-suited for this technology.
Synthesis in Flow: The traditional synthesis of sulfonyl chlorides, often involving highly exothermic and hazardous reactions like chlorosulfonation, can be made significantly safer and more efficient in a continuous flow system. rsc.orgrsc.orgmdpi.com
Improved Heat Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise and rapid control of temperature, thereby preventing thermal runaway in exothermic processes. jst.org.innih.gov
Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, significantly improving the safety profile of the synthesis. rsc.org
Higher Yield and Purity: Continuous flow allows for precise control over residence time and stoichiometry, often leading to higher yields and purities compared to batch processes. mdpi.com
Functionalization and Multi-step Synthesis: Flow systems are also ideal for performing multi-step synthetic sequences. researchgate.net A flow setup could be designed where this compound is synthesized in the first reactor, and then the output stream is directly fed into a second reactor for a subsequent functionalization reaction (e.g., sulfonamide formation or a coupling reaction), creating a fully automated and highly efficient end-to-end process. nih.gov
The table below contrasts batch and flow approaches for the synthesis of this compound.
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reactor volumes and superior temperature control. rsc.org |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |
| Scalability | Scaling up can be complex and may alter reaction outcomes. | Straightforward scalability by running the system for longer or using parallel reactors. |
| Efficiency | Often lower space-time yields. | High space-time yields and potential for automation. mdpi.com |
Future research in this area will focus on optimizing flow conditions and developing integrated, multi-step flow processes for the synthesis and derivatization of this compound, making it more accessible for large-scale applications.
Q & A
Basic Question: What are the standard synthetic routes for preparing 4-(4-Bromobutoxy)benzenesulfonyl chloride, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves two key steps:
- Etherification: React 4-bromobutanol with 4-hydroxybenzenesulfonyl chloride under nucleophilic substitution conditions. A base like sodium hydride or potassium carbonate in anhydrous THF or DMF facilitates deprotonation of the hydroxyl group, promoting alkoxide formation for efficient coupling .
- Sulfonation: If starting from 4-hydroxybenzenesulfonic acid, treat with thionyl chloride (SOCl₂) in dichloromethane under reflux to convert the sulfonic acid to the sulfonyl chloride moiety. Maintain anhydrous conditions to prevent hydrolysis .
Optimization: Control stoichiometry (1:1.2 molar ratio of 4-bromobutanol to sulfonyl chloride) and monitor temperature (0–5°C during etherification, 40–50°C for sulfonation). Use inert gas purging to minimize side reactions .
Basic Question: How can researchers purify this compound, and what solvent systems are effective for recrystallization?
Methodological Answer:
- Recrystallization: Use a mixed solvent system of ethyl acetate and hexane (1:3 v/v). The compound’s moderate polarity allows slow crystallization at −20°C, yielding high-purity crystals. Confirm purity via melting point (mp) analysis; literature suggests analogs like 4-phenoxybenzenesulfonyl chloride have mp 105–110°C, which can guide comparative assessments .
- Column Chromatography: For impure batches, use silica gel with a gradient of 10–30% ethyl acetate in hexane. Monitor fractions via TLC (Rf ~0.4 in 20% ethyl acetate/hexane) .
Advanced Question: How does the bromobutoxy substituent influence the electrophilicity of the sulfonyl chloride group in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing bromine atom in the butoxy chain enhances the sulfonyl chloride’s electrophilicity by destabilizing the intermediate transition state during nucleophilic attack. This effect is confirmed via Hammett σ constants, where bromine (σ_meta = +0.39) increases the sulfonyl group’s reactivity compared to non-halogenated analogs. Kinetic studies using substituted amines (e.g., aniline vs. p-nitroaniline) show a 2–3x rate acceleration in sulfonamide formation compared to 4-butoxy analogs .
Advanced Question: What strategies mitigate hydrolysis of this compound during aqueous workup?
Methodological Answer:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to exclude moisture.
- Low-Temperature Quenching: After reaction completion, quench excess SOCl₂ (if used) with dry ice-cooled ethanol instead of water.
- Lyophilization: For aqueous-organic biphasic systems, rapidly freeze-dry the organic layer to isolate the compound before prolonged water contact .
Advanced Question: How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR: Expect signals at δ 3.6–3.8 ppm (OCH₂ of butoxy chain), δ 1.8–2.1 ppm (CH₂Br), and δ 7.6–8.1 ppm (aromatic protons). Integration ratios should confirm substituent positions .
- FT-IR: Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride identity. Absence of ~3400 cm⁻¹ (OH) indicates no hydrolysis .
- HPLC-MS: Use a C18 column with acetonitrile/water (70:30) mobile phase. Monitor for [M+H]⁺ at m/z 335 (calculated for C₁₀H₁₁BrClO₃S) .
Advanced Question: How do conflicting reactivity data for brominated vs. chlorinated sulfonyl chlorides inform reaction design?
Methodological Answer:
Bromine’s lower electronegativity (vs. chlorine) reduces electron withdrawal, potentially slowing sulfonamide formation. However, its larger atomic radius enhances leaving-group ability in elimination reactions. For example:
- In Suzuki couplings, 4-bromo analogs require lower catalyst loading (Pd(PPh₃)₄, 2 mol%) compared to chloro derivatives (5 mol%) due to easier oxidative addition .
- Contradictions in nucleophilic aromatic substitution (e.g., slower amine reactions but faster thiol couplings) necessitate substrate-specific optimization. Always benchmark against control reactions with 4-chlorobutoxy analogs .
Advanced Question: What computational methods predict the stability of this compound under varying pH and temperature?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model hydrolysis pathways. The energy barrier for water attack at the sulfur center correlates with experimental stability (e.g., t₁/₂ > 24 hrs at pH 7 vs. <1 hr at pH 10) .
- QSPR Models: Train models using descriptors like LogP (measured ~2.8) and polar surface area (85 Ų) to predict shelf-life. Store at −20°C in desiccated amber vials for long-term stability .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves (tested for >30 min penetration resistance), goggles, and a lab coat. Use a fume hood for all manipulations .
- Spill Management: Absorb spills with vermiculite, seal in chemical-resistant containers, and dispose as halogenated waste. Avoid aqueous cleanup to prevent HCl/HBr gas release .
Advanced Question: How does the butoxy chain length affect the compound’s reactivity in polymer crosslinking applications?
Methodological Answer:
The 4-carbon chain balances flexibility and reactivity:
- Longer chains (e.g., hexyloxy) reduce crosslinking density due to steric hindrance.
- Shorter chains (e.g., ethoxy) increase brittleness in polymers.
Optimize by comparing gelation times: 4-bromobutoxy derivatives achieve 90% crosslinking in PEG hydrogels within 2 hrs (vs. 4 hrs for ethoxy) .
Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
